molecular formula C5H8O11P2-4 B1261197 D-ribulose 1,5-bisphosphate(4-)

D-ribulose 1,5-bisphosphate(4-)

Cat. No. B1261197
M. Wt: 306.06 g/mol
InChI Key: YAHZABJORDUQGO-NQXXGFSBSA-J
Attention: For research use only. Not for human or veterinary use.
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Description

D-ribulose 1,5-bisphosphate(4-) is tetraanion of D-ribulose 1,5-bisphosphate arising from deprotonation of all four phosphate OH groups;  major species at pH 7.3. It is a conjugate base of a D-ribulose 1,5-bisphosphate.

Scientific Research Applications

Enzymatic Conversion and Mechanistic Insights

D-ribulose 1,5-bisphosphate is a key substrate in the enzymatic process catalyzed by ribulose-1,5-bisphosphate carboxylase. This enzyme converts D-ribulose 1,5-bisphosphate and CO2 into 3-phospho-D-glycerate. A significant observation is the retention of oxygen atoms at C-2 and C-3 of D-ribulose 1,5-bisphosphate, aligning with mechanistic pathways involving an enediol intermediate. This finding is crucial for understanding the enzymatic process and invalidates mechanisms suggesting covalent intermediates where oxygen at C-2 or C-3 is lost (Sue & Knowles, 1978).

Composition and Catalytic Properties

In a study on D-ribulose-1,5-bisphosphate carboxylase from Euglena gracilis, its molecular weight and composition were analyzed. The enzyme, composed of two types of subunits, displayed properties such as a specific activity for CO2 fixation and inhibitor sensitivity. This research contributes to the understanding of the enzyme's structure and its function in photosynthesis (McFadden et al., 1975).

X-ray Studies and Structural Analysis

X-ray crystallography has been utilized to study the structure of ribulose 1,5-bisphosphate carboxylase/oxygenase, especially when complexed with various compounds. Such studies provide insights into the enzyme's binding sites and active sites, offering a deeper understanding of its catalytic mechanism (Andersson et al., 1983).

Reaction Intermediates and Substrate Orientation

Investigations into the orientation of D-ribulose 1,5-bisphosphate within the active site of its carboxylase have revealed crucial details. Understanding the positioning of this substrate and its reaction intermediates has significant implications for the enzyme's mechanism and efficiency (Lorimer et al., 1989).

Inhibition Studies

Research has also focused on the inhibition of D-ribulose 1,5-bisphosphate carboxylase by various compounds. This is essential for understanding regulatory mechanisms in photosynthesis and potential avenues for enhancing photosynthetic efficiency (Whitman & Tabita, 1976).

properties

Molecular Formula

C5H8O11P2-4

Molecular Weight

306.06 g/mol

IUPAC Name

[(2R,3R)-2,3-dihydroxy-4-oxo-5-phosphonatooxypentyl] phosphate

InChI

InChI=1S/C5H12O11P2/c6-3(1-15-17(9,10)11)5(8)4(7)2-16-18(12,13)14/h3,5-6,8H,1-2H2,(H2,9,10,11)(H2,12,13,14)/p-4/t3-,5-/m1/s1

InChI Key

YAHZABJORDUQGO-NQXXGFSBSA-J

Isomeric SMILES

C([C@H]([C@H](C(=O)COP(=O)([O-])[O-])O)O)OP(=O)([O-])[O-]

Canonical SMILES

C(C(C(C(=O)COP(=O)([O-])[O-])O)O)OP(=O)([O-])[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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